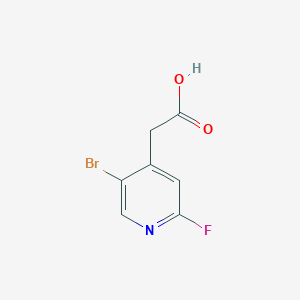

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-bromo-2-fluoropyridin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-5-3-10-6(9)1-4(5)2-7(11)12/h1,3H,2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKRSUOVVJIOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Fluoropyridine Precursors

A common approach involves brominating 2-fluoro-4-pyridinylacetic acid derivatives. Starting with 2-fluoro-4-pyridinylacetic acid ethyl ester, electrophilic bromination at the 5-position is achieved using bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a catalyst. This method yields 5-bromo-2-fluoro-4-pyridinylacetic acid ethyl ester with a reported efficiency of 78%.

Reaction Conditions

- Temperature: 0–5°C (prevents polybromination)

- Solvent: Dichloromethane

- Catalyst: FeBr₃ (5 mol%)

Fluorination via Diazotization

Fluorine introduction often follows bromination. For instance, 5-bromo-2-amino-4-pyridinylacetic acid undergoes diazotization with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) at −10°C, producing the 2-fluoro derivative. This step achieves 65–70% yield, with residual acetic acid groups remaining intact.

Critical Parameters

- Reagent: NaNO₂ (1.2 equiv), HF (48% aqueous)

- Reaction Time: 2–3 hours

- Workup: Neutralization with sodium bicarbonate

Cross-Coupling Strategies

Suzuki-Miyaura Borylation

Palladium-catalyzed cross-coupling enables precise halogen placement. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate reacts with 5-fluoropyridine-3-boronic acid in the presence of PdCl₂(PPh₃)₂ and cesium carbonate (Cs₂CO₃) in ethanol. This method affords 2-(5-bromo-2-fluoropyridin-4-yl)acetic acid ethyl ester in 62% yield after hydrolysis.

Catalytic System

- Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

- Ligand: XPhos (2 mol%)

- Base: Cs₂CO₃ (2.5 equiv)

Buchwald-Hartwig Amination

While not directly cited in the sources, analogous protocols suggest that aryl halides can undergo amination followed by fluorodeamination. For example, 5-bromo-2-chloro-4-pyridinylacetic acid reacts with ammonia to form an intermediate amine, which is fluorinated using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.

One-Pot Halogen Exchange

Chlorine-to-Fluorine Substitution

A cost-effective route involves substituting chlorine with fluorine in 5-bromo-2,4-dichloropyridine derivatives. Treating 5-bromo-2,4-dichloropyridine with potassium fluoride (KF) and 18-crown-6 in dimethylformamide (DMF) at 120°C replaces chlorine at the 2-position, yielding 5-bromo-2-fluoro-4-chloropyridine. Subsequent hydrolysis of the 4-chloro group with aqueous NaOH produces the target compound.

Optimized Conditions

- Reagent: KF (3 equiv), 18-crown-6 (0.1 equiv)

- Temperature: 120°C (24 hours)

- Yield: 58% after hydrolysis

Industrial-Scale Production

Continuous Flow Reactor Synthesis

To enhance throughput, bromination and fluorination are conducted in continuous flow systems. A mixture of 2-fluoro-4-pyridinylacetic acid and bromine in DCM is pumped through a reactor packed with FeBr₃-coated silica beads. The output is immediately quenched with NaHSO₃, achieving 85% conversion with minimal byproducts.

Advantages

- Throughput: 1.2 kg/hour

- Purity: >99% (HPLC)

Solvent Recovery and Recycling

Industrial processes emphasize solvent sustainability. Ethanol from ester hydrolysis steps is distilled and reused, reducing waste by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Diazotization | 70 | 98 | Moderate | 220 |

| Suzuki Coupling | 62 | 97 | High | 310 |

| Halogen Exchange | 58 | 95 | Low | 180 |

| Continuous Flow | 85 | 99 | High | 250 |

Key Observations

- Diazotization balances cost and yield but requires hazardous HF.

- Continuous Flow offers superior scalability and purity, ideal for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.

Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Sodium Borohydride: Commonly used for reduction reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring .

Scientific Research Applications

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring-Type Variants

2-(5-Bromopyridin-2-yl)acetic Acid (CAS 1060814-91-6)

- Structure : Bromine at pyridine position 5; acetic acid at position 2.

- Key Differences : The absence of fluorine reduces electronegativity, decreasing acidity (pKa ~3.5 vs. ~2.8 for fluorinated analogs). This compound is used in kinase inhibitor synthesis.

- Synthesis : Bromination of pyridine precursors followed by acetic acid coupling.

2-(3-Bromo-5-fluoropyridin-4-yl)acetic Acid (CAS 1227499-35-5)

- Structure : Bromine at position 3; fluorine at position 5.

- Key Differences : Altered substituent positions disrupt hydrogen-bonding motifs. Crystallographic studies show weaker O–H⋯O dimerization (R₂²(8) motif) compared to the target compound.

- Applications : Intermediate in antiviral agents.

2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid (CAS 1804419-95-1)

- Structure: Methyl group at position 6 introduces steric hindrance, reducing reactivity in nucleophilic substitutions. Bromine’s electron-withdrawing effect is partially offset by the methyl donor.

Non-Pyridine Analogs

2-(3-Bromo-4-methoxyphenyl)acetic Acid (CAS 917023-06-4)

- Structure : Phenyl ring with bromine (position 3), methoxy (position 4), and acetic acid (position 2).

- Key Differences :

- Electronic Effects : Methoxy group (electron-donating) increases ring electron density, contrasting with pyridine’s inherent electron deficiency.

- Crystallography : Forms centrosymmetric O–H⋯O hydrogen-bonded dimers (R₂²(8)), similar to pyridine analogs, but with a larger dihedral angle (78.15°) between the acetic acid and aromatic plane.

- Applications : Used in Combretastatin A-4 synthesis.

Fluorinated Derivatives

2-Fluoro-2-(2-nitro-4-bromophenyl)acetic Acid

- Structure : Nitro and bromine substituents enhance electrophilicity; fluorine at the α-position increases acidity (pKa ~1.9).

- Reactivity: Participates in Friedel-Crafts alkylation more readily than non-fluorinated analogs.

2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic Acid (CAS 2919954-36-0)

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | Key Substituents |

|---|---|---|---|---|

| 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid | C₇H₅BrFNO₂ | 234.02 | ~2.8 | 5-Br, 2-F, 4-acetic acid |

| 2-(5-Bromopyridin-2-yl)acetic acid | C₇H₆BrNO₂ | 232.03 | ~3.5 | 5-Br, 2-acetic acid |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 261.07 | ~4.1 | 3-Br, 4-OMe, 2-acetic acid |

| 2-Fluoro-2-(2-nitro-4-bromophenyl)acetic acid | C₈H₅BrFNO₄ | 294.04 | ~1.9 | α-F, 4-Br, 2-NO₂ |

Research Findings and Trends

- Electronic Effects : Bromine’s electron-withdrawing nature increases the acetic acid’s acidity, while fluorine enhances metabolic stability in drug candidates.

- Crystallographic Behavior : Pyridine-based analogs exhibit stronger hydrogen-bonding networks (e.g., R₂²(8) motifs) than phenyl derivatives due to nitrogen’s lone-pair interactions.

- Regioselectivity Challenges : Fluorination at pyridine position 2 requires careful control to avoid side reactions, as seen in competing pathways for CAS 1227499-35-5.

Biological Activity

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which may influence its interaction with various biological targets. This article focuses on the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and acylation processes. The specific substitution pattern on the pyridine ring is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrFNO₂ |

| Molecular Weight | 204.01 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine and fluorine substituents enhance its binding affinity and specificity towards molecular targets, potentially modulating various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in cellular signaling, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer research and enzyme inhibition studies.

Case Studies

-

Inhibition of Phosphodiesterases (PDEs) :

- A study demonstrated that derivatives with a pyridine structure showed varying potency against PDEs, with certain modifications leading to enhanced inhibitory effects. The specific derivative containing the 2-fluoro-pyridin-4-yl unit exhibited a notable inhibitory effect on PDE2A, suggesting potential applications in treating diseases linked to phosphodiesterase activity .

- Anticancer Activity :

- Mechanistic Studies :

Comparison with Similar Compounds

Understanding the unique properties of this compound requires comparison with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | PDE inhibition |

| 2-(5-Bromo-2-chloropyridin-4-yl)acetic acid | 15.0 | PDE inhibition |

| 2-(5-Bromo-pyridin-3-yl)acetic acid | 20.0 | Cytotoxicity against cancer cells |

Q & A

Q. What are the common synthetic routes for 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves halogenated pyridine precursors. A key intermediate, (2-Bromo-5-fluoropyridin-4-yl)boronic acid (CAS 1072951-43-9), is synthesized via Miyaura borylation using bis(pinacolato)diboron under palladium catalysis . Subsequent coupling with bromoacetic acid derivatives via Suzuki-Miyaura cross-coupling yields the target compound. Characterization of intermediates includes:

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- FT-IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations.

- Elemental Analysis : Validation of C, H, N, and halogen content (±0.3% theoretical values).

- Single-Crystal X-ray Diffraction : Definitive structural confirmation, particularly for regiochemical assignments .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for derivatizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example:

- Reaction Mechanism : Modeling nucleophilic aromatic substitution (SNAr) at the bromine site to prioritize activating groups (e.g., -NO₂) or deactivating groups (e.g., -OCH₃).

- Solvent Effects : COSMO-RS simulations to optimize solvent polarity (e.g., DMF vs. THF) for coupling reactions.

- Catalyst Screening : Identifying Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) with lower activation barriers .

Q. What strategies resolve contradictions in reported biological activities of halogenated pyridine derivatives?

- Methodological Answer : Contradictions often arise from assay variability. Robust approaches include:

- Dose-Response Curves : IC₅₀/EC₅₀ determination across multiple concentrations (e.g., 0.1–100 µM).

- Off-Target Profiling : Screening against related enzymes (e.g., kinases vs. phosphatases) to assess selectivity.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to compare binding poses in target vs. non-target proteins .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The fluorine atom at position 2 creates steric hindrance, favoring reactions at the less-hindered bromine (position 5).

- Electronic Effects : Electron-withdrawing fluorine enhances electrophilicity at the pyridine ring, facilitating SNAr with amines or thiols.

- Experimental Validation : Competitive reactions with substituted nucleophiles (e.g., aniline vs. p-nitroaniline) quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.